
Propyphenazone
Übersicht
Beschreibung
It was originally patented in 1931 and is commonly used in combination with paracetamol and caffeine for the treatment of primary headache disorders . Propyphenazone is a pyrazolone derivative, which means it belongs to a class of compounds known for their anti-inflammatory, analgesic, and antipyretic activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Propyphenazon wird in einem mehrstufigen Verfahren synthetisiert. Die Synthese beginnt mit der Kombination von Ethyl-2-isopropyl-acetoacetat und Phenylhydrazin, um den Pyrazolonring in der Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Methyliodid alkyliert, um Propyphenazon zu ergeben .
Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Synthese von Propyphenazon in ähnlichen Schritten, aber in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die sorgfältige Steuerung von Temperatur, pH-Wert und Reaktionszeit, um das gewünschte Produkt zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Propyphenazon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Propyphenazon kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Struktur des Pyrazolonrings verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Pyrazolonring stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zur Bildung von hydroxylierten Metaboliten führen, während Substitutionsreaktionen Halogenatome in den Pyrazolonring einführen können.
Wissenschaftliche Forschungsanwendungen
Analgesic Applications
Propyphenazone is widely recognized for its effectiveness in managing pain. It is often combined with other analgesics to enhance its efficacy.
- Combination Formulations : this compound is frequently combined with paracetamol and caffeine in formulations like Saridon. Studies have shown that this combination exhibits a faster onset of action and greater analgesic efficacy compared to paracetamol alone, aspirin, or ibuprofen. In a pooled analysis of multiple studies, Saridon demonstrated significant pain relief within 30 minutes of administration, outperforming other medications in terms of patient-reported outcomes .
- Clinical Efficacy : In clinical trials involving patients with acute pain (such as dentoalveolar pain), this compound has been shown to provide significant analgesic effects. A study indicated that this compound administered at doses of 150 mg resulted in notable pain relief compared to placebo, reinforcing its role as an effective analgesic agent .
Pharmaceutical Formulation Development
This compound's physicochemical properties make it suitable for various pharmaceutical formulations.
- Tablet Formulations : Research has focused on improving the compressibility and stability of this compound in tablet forms through techniques such as co-spray drying with polymeric binders. This method enhances the flowability and tabletability of this compound, facilitating the development of stable combination tablets with other analgesics like paracetamol .
- Compounding Practices : this compound is also used in extemporaneously compounded oral medicines across Europe, where it is dispensed alongside other active ingredients. The variability in compounding practices highlights the need for standardized protocols to ensure quality and safety in compounded medicines containing this compound .
Safety and Adverse Reactions
While this compound is effective, it is crucial to consider its safety profile.
- Hypersensitivity Reactions : this compound can induce hypersensitivity reactions in susceptible individuals, leading to IgE-mediated anaphylaxis. A study involving patients with adverse reactions to this compound demonstrated that a significant percentage developed typical wheal and flare reactions upon skin testing, confirming its potential as a sensitizing agent . This underscores the importance of careful patient selection and monitoring during treatment.
Mechanistic Insights
Understanding the mechanism by which this compound exerts its analgesic effects can inform its clinical use.
- Antinociceptive Mechanism : Research indicates that the analgesic effect of this compound may be amplified when combined with caffeine, suggesting a synergistic interaction that enhances its antinociceptive properties. Studies utilizing event-related potentials have shown that combinations of this compound with caffeine significantly reduce pain perception compared to this compound alone .
Data Summary Table
Wirkmechanismus
Propyphenazone exerts its effects through several mechanisms:
Analgesic Effect: It inhibits the synthesis of prostaglandins, which are involved in the transmission of pain signals.
Antipyretic Effect: this compound acts on the hypothalamus to reduce fever by promoting heat dissipation.
Anti-inflammatory Effect: It reduces inflammation by inhibiting the activity of cyclooxygenase enzymes.
Vergleich Mit ähnlichen Verbindungen
Propyphenazon ist strukturell mit mehreren anderen Verbindungen verwandt, darunter:
Phenazon: Ähnliche schmerzstillende und fiebersenkende Eigenschaften, aber unterschiedliche Stoffwechselwege.
Aminophenazon: Bekannt für seine starke entzündungshemmende Wirkung, aber mit schweren Blutbildstörungen verbunden.
Einzigartigkeit von Propyphenazon: Propyphenazon ist einzigartig in seinem ausgewogenen Profil von schmerzstillenden, fiebersenkenden und entzündungshemmenden Wirkungen. Im Gegensatz zu Aminophenazon bildet es keine potenziell krebserregenden Nitrosamine, was es zu einer sichereren Alternative macht .
Biologische Aktivität
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and recent advancements in drug formulation.
Overview of this compound
This compound, chemically known as 1-phenyl-2-pyrazolin-5-one, is primarily used for its analgesic effects. It is often combined with other compounds to enhance its therapeutic efficacy while minimizing side effects, particularly gastrointestinal irritation common with traditional NSAIDs.
This compound exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory mediators, thereby alleviating pain and inflammation.
Pharmacological Studies
Recent studies have focused on enhancing the efficacy and safety profile of this compound through various formulations:
- Mutual Prodrugs : Research has indicated that this compound can be used to create mutual prodrugs with other NSAIDs, such as ibuprofen and diclofenac. These formulations aim to improve gastrointestinal safety while maintaining or enhancing anti-inflammatory activity. For instance, one study reported that a mutual prodrug combining this compound and ibuprofen exhibited improved potency and reduced gastrointestinal side effects compared to either drug alone .
- Selective COX Inhibition : Another significant advancement involves the development of selective COXII inhibitors based on this compound. A compound formed by coupling this compound with 4-aminoantipyrine demonstrated exceptional selectivity for COXII over COXI, achieving an IC50 value of 0.97 ± 0.04 μM for COXII while showing no inhibition at high concentrations for COXI . This selectivity is crucial for minimizing adverse effects associated with non-selective NSAIDs.
Case Studies
- Efficacy in Pain Management : A clinical study evaluated the analgesic effect of this compound in combination with caffeine and paracetamol in over-the-counter formulations. The results indicated a significant reduction in pain intensity among participants using the combination compared to those receiving placebo .
- Gastrointestinal Safety : In a comparative study assessing the gastrointestinal safety of various NSAIDs, mutual prodrugs containing this compound were shown to have a lower ulcerogenic potential than traditional NSAIDs like fenbufen. The study utilized methods such as the carrageenan-induced paw edema test to measure anti-inflammatory effects alongside assessments of gastrointestinal damage .
Biological Activity Data Table
Eigenschaften
IUPAC Name |
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023529 | |
Record name | Propyphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-92-5 | |
Record name | Propyphenazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyphenazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyphenazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13524 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyphenazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYPHENAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.